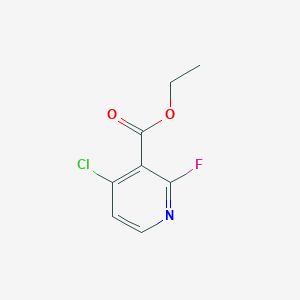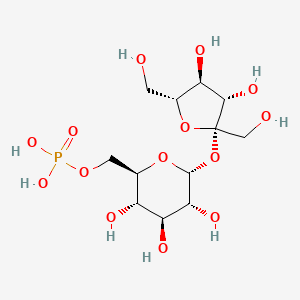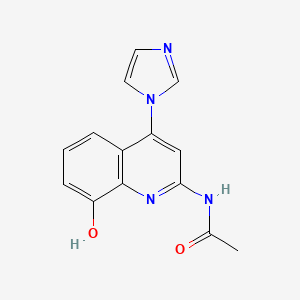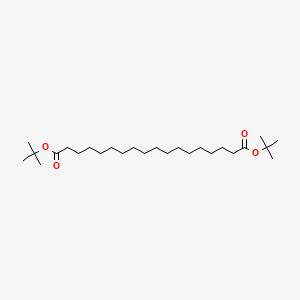
1,3,4-Thiadiazol-2-amine, 5-(4-phenoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazol-2-amine, 5-(4-phenoxyphenyl)- is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. This compound is part of the thiadiazole family, which is known for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 1,3,4-Thiadiazol-2-amine, 5-(4-phenoxyphenyl)- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,3,4-Thiadiazol-2-amine, 5-(4-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mécanisme D'action
The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5-(4-phenoxyphenyl)- involves its interaction with various molecular targets and pathways. In cancer cells, the compound has been shown to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis. This is achieved through the modulation of key signaling pathways involved in cell growth and survival . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with essential cellular processes in bacteria and fungi .
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazol-2-amine, 5-(4-phenoxyphenyl)- can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and antifungal activities.
5-Phenyl-1,3,4-thiadiazole-2-amine: Exhibits similar anticancer properties but with different potency and selectivity.
5-(2-Hydroxyphenyl)-1,3,4-thiadiazole-2-amine: Demonstrates anti-inflammatory and analgesic effects
Propriétés
Formule moléculaire |
C14H11N3OS |
|---|---|
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H11N3OS/c15-14-17-16-13(19-14)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9H,(H2,15,17) |
Clé InChI |
PAXCUQADIZYNNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12958845.png)
![5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12958853.png)







![1-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12958899.png)

![(R)-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide](/img/structure/B12958915.png)
